![molecular formula C16H24N4O4 B14009922 2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 59886-46-3](/img/structure/B14009922.png)
2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione is a member of the class of 1,4-benzoquinones. This compound is characterized by the presence of aziridin-1-yl groups at positions 2 and 5, and (2-hydroxyethyl)amino groups at positions 3 and 6 on the cyclohexa-2,5-diene-1,4-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with aziridine and (2-hydroxyethyl)amine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The aziridinyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione involves the formation of reactive intermediates that can interact with various molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes . This mechanism is particularly relevant in its potential use as an antineoplastic agent, where it can disrupt the replication of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diaziridin-1-yl-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxyethoxy groups instead of hydroxyethyl groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains imidazolium instead of aziridinyl groups.
Uniqueness
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of aziridinyl and hydroxyethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
59886-46-3 |
|---|---|
Fórmula molecular |
C16H24N4O4 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
2,5-bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H24N4O4/c1-17(7-9-21)11-13(19-3-4-19)16(24)12(18(2)8-10-22)14(15(11)23)20-5-6-20/h21-22H,3-10H2,1-2H3 |
Clave InChI |
ZWJVEPYNBXQEFJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=C(C(=O)C(=C(C1=O)N2CC2)N(C)CCO)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
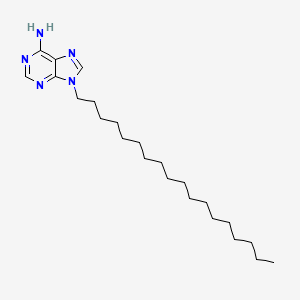
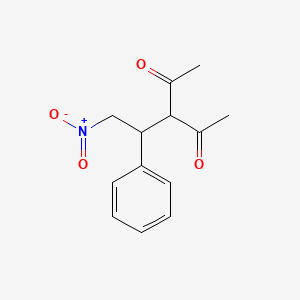
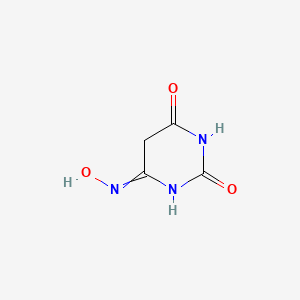
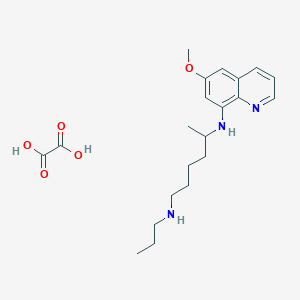
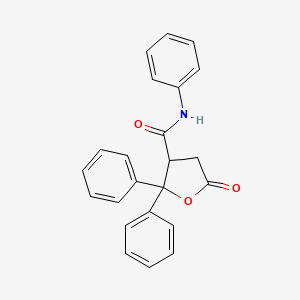
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
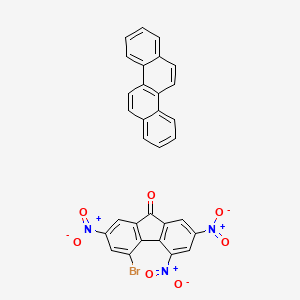
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
